3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid
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Description
3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
3-(4-Phenyl) benzoyl propionic acid, a related compound, serves as a precursor for synthesizing various heterocyclic compounds, including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives exhibit diverse reactivities towards different nucleophiles, highlighting the compound's versatility in synthesizing heterocyclic frameworks (Soliman, Bakeer, & Attia La., 2010).
Fluorescent Triazole Derivatives
N-2-Aryl-1,2,3-Triazoles, synthesized from similar compounds, act as blue-emitting fluorophores. Their photophysical properties, including absorption, emission, and quantum yields, were studied in various solvents. These compounds showcase potential applications in fluorescence-based technologies and materials science (Padalkar, Lanke, Chemate, & Sekar, 2015).
Novel Indole-based Urease Inhibitors
Indole-based scaffolds, derived from related compounds, have been synthesized and evaluated for their in vitro urease inhibitory activity. These molecules, showcasing potent enzyme inhibition, suggest potential therapeutic applications in designing drugs targeting urease-related pathologies (Nazir et al., 2018).
Ionic Liquid-based Polymer Synthesis
Imidazolium-based ionic liquid monomers, related to the compound , have been polymerized to create double hydrophilic block copolymers (DHBCs). These polymers demonstrate ionic responsiveness and potential for diverse applications in polymer science and engineering (Vijayakrishna et al., 2008).
Anticancer Activity
A heterocyclic compound derived from similar chemical structures has shown in vitro anti-cancer activity against gastric cancer cell lines. This highlights the potential use of such compounds in developing novel anticancer therapies (Liu et al., 2019).
Properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-[3-(diethylamino)propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-23(4-2)11-10-19(25)22-18(20(26)27)12-17-14-24(15-21-17)13-16-8-6-5-7-9-16/h5-9,14-15,18H,3-4,10-13H2,1-2H3,(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSBHYHAVGBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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